

Toxicological Profile of Hexachloroethane-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Hexachloroethane-13C

Cat. No.: B1340454

[Get Quote](#)

Disclaimer: No direct toxicological studies have been conducted on **Hexachloroethane-13C**. This document provides a comprehensive toxicological profile of unlabeled hexachloroethane, which is considered a suitable surrogate for the 13C-labeled compound. The minor increase in atomic mass due to the stable isotope is not expected to significantly alter the toxicological properties of the molecule.

Hexachloroethane is a halogenated hydrocarbon that has been used in various industrial and military applications, including as a degassing agent in aluminum smelting, in smoke-producing devices, and as a veterinary anthelmintic.^{[1][2]} This guide summarizes the key toxicological findings for hexachloroethane to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Hexachloroethane exhibits low to moderate acute toxicity depending on the route of exposure. The primary effects of acute exposure are central nervous system depression and irritation of the skin, eyes, and respiratory tract.^{[1][3]}

Table 1: Acute Toxicity of Hexachloroethane

Species	Route of Exposure	Parameter	Value	Reference
Rat	Oral	LD50	4,460 mg/kg	[4]
Guinea Pig	Oral	LD50	4,970 mg/kg	[5]
Rabbit	Dermal	LD50	32,000 mg/kg	[4]
Rat	Inhalation (8-hour)	LC50	> 260 ppm (no deaths)	[5][6]
Rat	Inhalation (8-hour)	LC50	5,900 ppm (2 of 6 deaths)	[5][6]

Subchronic and Chronic Toxicity

Repeated exposure to hexachloroethane can lead to more severe effects, primarily targeting the liver and kidneys.[3] Neurological effects have also been observed in animal studies.[6]

Table 2: Subchronic and Chronic Toxicity of Hexachloroethane

Species	Route of Exposure	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Inhalation	6 weeks	48 ppm	260 ppm	Respiratory irritation, increased relative testes weights	[5] [6]
Dog	Inhalation	6 weeks	48 ppm	260 ppm	Neurological impairment (tremors)	[6]
Rat	Gavage	13 weeks	375 mg/kg/day	750 mg/kg/day	Increased liver, heart, kidney, and brain weights; renal toxicity in males	[7]
Rat (Male)	Gavage	2 years	10 mg/kg/day	20 mg/kg/day	Renal tubular adenomas and carcinomas	[8]
Rat (Female)	Gavage	2 years	160 mg/kg/day	-	No compound-related carcinogenic effects	[8]

Carcinogenicity

The carcinogenicity of hexachloroethane has been evaluated by several regulatory agencies. The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity in people" (Group 3).[6] The U.S. Environmental Protection Agency (EPA) has classified it as a "possible human carcinogen" (Group C).[1][6] The Department of Health and Human Services has determined that it "may reasonably be anticipated to be a carcinogen".[6] These classifications are primarily based on animal studies that have shown an increased incidence of liver tumors in mice and kidney tumors in male rats.[1][8]

Genotoxicity

The genotoxicity of hexachloroethane has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that hexachloroethane is not a potent mutagen.

Table 3: Genotoxicity of Hexachloroethane

Test System	End Point	Result with Metabolic Activation	Result without Metabolic Activation	Reference
Salmonella typhimurium	Gene mutation	Negative	Negative	
Chinese Hamster Ovary (CHO) cells	Chromosomal aberrations	Not Reported	Negative	[8]
Chinese Hamster Ovary (CHO) cells	Sister chromatid exchange	Not Reported	Positive	[8]
Drosophila melanogaster	Gene mutation	Not Applicable	Positive	[8]
Yeast	Gene mutation	Not Applicable	Positive	[8]
In vivo mouse liver	DNA binding	Not Applicable	Positive	[8]

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of hexachloroethane. In a study with rats exposed via inhalation during gestation, maternal toxicity was observed at concentrations of 48 and 260 ppm, but there were no embryotoxic or fetotoxic effects.[5][6] No significant skeletal or soft tissue abnormalities were observed in the offspring.[5]

Metabolism

Hexachloroethane is metabolized in the liver primarily through reductive dechlorination mediated by cytochrome P-450 enzymes.[5] The initial metabolites are tetrachloroethene and pentachloroethane.[6] Further metabolism can lead to the formation of other chlorinated compounds.

Metabolic pathway of hexachloroethane.

Experimental Protocols

National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)

- Test Substance: Hexachloroethane (approximately 99% pure) in corn oil.
- Animal Model: F344/N rats.
- Dosing Regimen:
 - 16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.
 - 13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.
 - 2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.
- Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and histopathological examination of a comprehensive set of tissues and organs. Urinalysis was performed in the 13-week studies.
- Reference:[7]

Inhalation Toxicity Study (Weeks et al., 1979)

- Test Substance: Hexachloroethane vapor.
- Animal Models: Rats, guinea pigs, dogs, and quail.
- Dosing Regimen:
 - Acute Exposure: 8-hour exposure to 260 or 5,900 ppm.
 - Subchronic Exposure: 6 hours/day, 5 days/week for 6 weeks to 15, 48, or 260 ppm.
- Endpoints Evaluated: Mortality, clinical signs of toxicity (including neurological effects), body weight, organ weights, and histopathology of major organs.
- Reference: [\[5\]](#)[\[6\]](#)

Conclusion

The toxicological profile of hexachloroethane indicates that it is a compound of moderate concern, particularly with repeated or chronic exposure. The primary target organs are the liver and kidneys, and there is evidence of carcinogenicity in animal models. While the genotoxic potential appears to be low, the available data on reproductive and developmental toxicity are limited. The metabolic pathway involves reductive dechlorination to reactive intermediates. This profile for unlabeled hexachloroethane serves as the most relevant and comprehensive source of toxicological information for **Hexachloroethane-13C** in the absence of direct studies on the labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]

- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. HEALTH EFFECTS - Toxicological Profile for Hexachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. A roadmap for interpreting ¹³C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Hexachloroethane-¹³C: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340454#toxicological-profile-of-hexachloroethane-13c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com